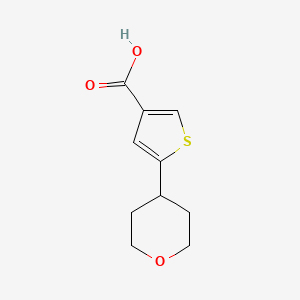

Ácido 5-(tetrahidro-piran-4-il)-tiofeno-3-carboxílico

Descripción general

Descripción

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thiophene-3-carboxylic acid is a carboxylic acid derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom.

Aplicaciones Científicas De Investigación

Desarrollo de semiconductores orgánicos

Ácido 5-(tetrahidro-piran-4-il)-tiofeno-3-carboxílico: es un compuesto valioso en el campo de la electrónica orgánica. Su núcleo de tiofeno es particularmente útil en el desarrollo de semiconductores orgánicos debido a su sistema π-conjugado estable, que es esencial para el transporte de carga eficiente . Esto lo convierte en un candidato para su uso en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánico (OLED).

Química medicinal: Agentes anticancerígenos

Los derivados del tiofeno han demostrado ser prometedores como agentes anticancerígenos. La estructura única del ácido 5-(oxan-4-il)tiofeno-3-carboxílico permite la síntesis de nuevos compuestos que pueden probarse para su eficacia en la inhibición del crecimiento de células cancerosas .

Fármacos antiinflamatorios

Las propiedades antiinflamatorias de los derivados del tiofeno hacen que el ácido 5-(tetrahidro-piran-4-il)-tiofeno-3-carboxílico sea un posible precursor en la síntesis de fármacos antiinflamatorios no esteroideos (AINE). Su modificación podría conducir al desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios .

Aplicaciones antimicrobianas

La investigación ha indicado que los compuestos del tiofeno pueden exhibir actividad antimicrobiana. Como tal, el ácido 5-(oxan-4-il)tiofeno-3-carboxílico podría utilizarse para crear nuevos agentes antimicrobianos que ayuden a combatir cepas resistentes de bacterias y otros patógenos .

Inhibición de la corrosión

En la química industrial, se sabe que los derivados del tiofeno actúan como inhibidores de la corrosión. El ácido 5-(tetrahidro-piran-4-il)-tiofeno-3-carboxílico puede incorporarse a recubrimientos o aditivos para proteger los metales de la corrosión, extendiendo así la vida útil de los componentes y estructuras metálicos .

Ciencia de los materiales: Polímeros conductores

El anillo de tiofeno es un componente clave en la síntesis de polímeros conductores. El ácido 5-(oxan-4-il)tiofeno-3-carboxílico puede polimerizarse o copolimerizarse para formar materiales con propiedades eléctricas deseables para su uso en una variedad de aplicaciones, incluidos sensores y células solares .

Mecanismo De Acción

Tetrahydropyrans

are important motifs in biologically active molecules . They are used in the synthesis of natural products and medicinal chemistry programs . The synthesis of tetrahydropyrans is based on typical retrosynthetic disconnections, and various strategies related to tetrahydropyran ring formation are discussed in the context of natural product synthesis .

Thiophenes

and their derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Análisis Bioquímico

Biochemical Properties

5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the degradation of extracellular matrix proteins, such as collagenase . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of matrix metalloproteinases, which play a crucial role in tissue remodeling and repair . Additionally, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can impact the expression of genes involved in inflammatory responses, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit the activity of certain matrix metalloproteinases, thereby reducing the degradation of extracellular matrix proteins . Additionally, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid has been associated with sustained modulation of cellular processes, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting tissue repair and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the degradation of extracellular matrix proteins, such as collagenase . Additionally, it can affect the levels of metabolites involved in inflammatory responses and tissue remodeling.

Transport and Distribution

The transport and distribution of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported to sites of tissue injury, where it can exert its effects on tissue repair and inflammation.

Subcellular Localization

The subcellular localization of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the extracellular matrix, where it can interact with matrix metalloproteinases and other proteins involved in tissue remodeling.

Propiedades

IUPAC Name |

5-(oxan-4-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-10(12)8-5-9(14-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASFWAPVXBHVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

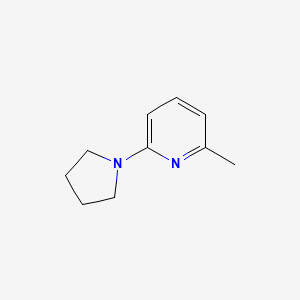

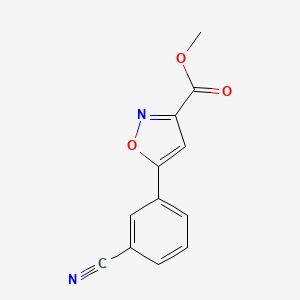

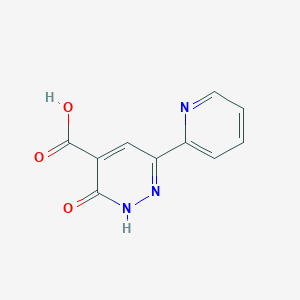

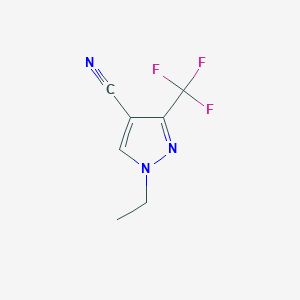

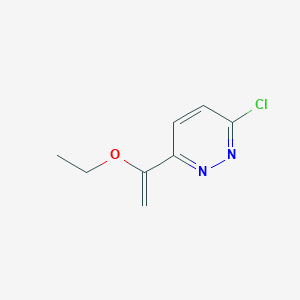

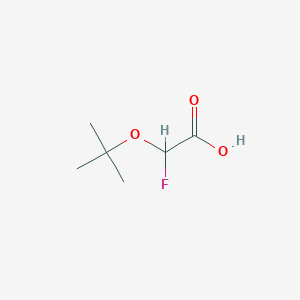

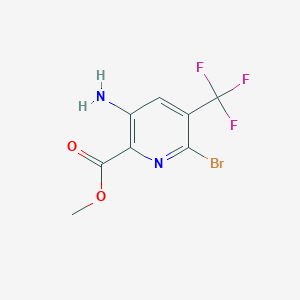

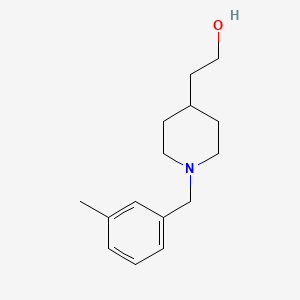

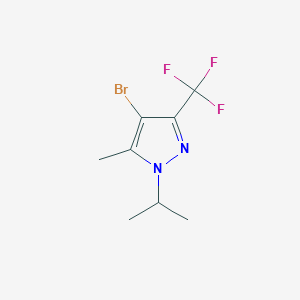

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)

![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)